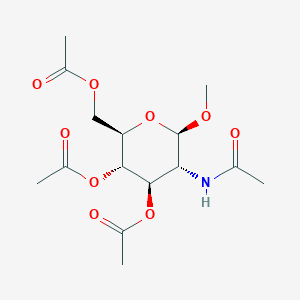

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Descripción general

Descripción

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a complex organic compound with the molecular formula C15H23NO9. It is a derivative of glucopyranoside, where specific hydroxyl groups are acetylated, and an acetamido group is introduced. This compound is primarily used in biochemical research and has significant applications in the study of glycosylation processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose derivativesThe reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to introduce additional functional groups or to study the stability of the acetamido group.

Substitution: The acetamido group can be substituted with other functional groups to create derivatives for specific research purposes.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: Yields 2-deoxy-D-glucose derivatives.

Oxidation: Produces oxidized glucopyranoside derivatives.

Substitution: Results in various functionalized glucopyranoside derivatives.

Aplicaciones Científicas De Investigación

Glycoscience Research

Methyl GlcNAc plays a crucial role in the study of glycan structures and functions. Its acetylated form allows for enhanced stability and solubility, making it suitable for various analytical techniques.

- Glycan Synthesis : Methyl GlcNAc is utilized as a building block for synthesizing complex glycans. Its tri-O-acetylated form facilitates the formation of glycosidic bonds under mild conditions, which is essential for constructing glycoproteins and glycolipids .

- Analytical Tools : The compound is often employed in the development of glycan microarrays, which are used to study protein-glycan interactions. These interactions are pivotal in understanding cell signaling and immune responses .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in targeting glycan-related diseases.

- Antiviral and Antimicrobial Agents : Research has indicated that derivatives of Methyl GlcNAc exhibit antiviral properties against several viruses by inhibiting their glycosylation processes. This inhibition can prevent viral entry into host cells .

- Cancer Therapeutics : Methyl GlcNAc derivatives have shown potential in cancer research by modulating the immune response. They can enhance the recognition of cancer cells by immune cells, thereby improving the efficacy of immunotherapies .

Biochemical Applications

In biochemical studies, Methyl GlcNAc serves as a substrate or inhibitor for various enzymes involved in glycosylation processes.

- Enzyme Inhibition Studies : The compound is used to investigate the activity of glycosyltransferases and other enzymes that modify glycans. Understanding these interactions can lead to insights into metabolic disorders related to abnormal glycosylation .

- Cell Culture Studies : Methyl GlcNAc is often included in culture media to study its effects on cell proliferation and differentiation, particularly in stem cell research .

Case Studies

Several studies highlight the diverse applications of Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside:

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting glycosylation processes. It targets specific enzymes involved in the addition of sugar moieties to proteins and lipids. By blocking these enzymes, Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can alter the glycosylation patterns on cell surfaces, affecting cellular functions and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranoside

- Methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-galactopyranoside

- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate

Uniqueness

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific configuration and the presence of both acetyl and acetamido groups. This combination allows it to effectively inhibit glycosylation processes, making it a valuable tool in biochemical research.

Actividad Biológica

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, also known as a derivative of N-acetylglucosamine, is a compound that has garnered attention for its biological activities, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C15H23NO10

- Molecular Weight : 377.35 g/mol

- CAS Number : 2771-48-4

Research indicates that methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibits significant effects on the synthesis of glycosaminoglycans (GAGs). A study demonstrated that various acetylated GlcNAc analogs, including this compound, inhibited the incorporation of D-[3H]glucosamine into cellular glycoconjugates in a concentration-dependent manner. This suggests that the compound competes with glucosamine for metabolic pathways involved in GAG synthesis .

Inhibition of GAG Synthesis

The inhibitory effect on GAG synthesis was quantified in vitro using primary hepatocytes. The results showed that treatment with methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside led to a significant reduction in the incorporation of D-[3H]glucosamine and [35S]sulfate into isolated GAGs. Specifically, at a concentration of 1.0 mM, the incorporation rates dropped to approximately 7% of control levels .

Case Studies and Research Findings

- Cellular Studies : In studies involving primary hepatocytes, methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was shown to inhibit total protein synthesis by approximately 60% compared to controls. This effect was linked to a mechanism involving uridine trapping, which depletes UTP pools necessary for protein synthesis .

- Molecular Interactions : The compound's structure allows it to mimic natural substrates in metabolic pathways. Its triacetylated form enhances its solubility and potential bioactivity, making it a useful tool in studying carbohydrate metabolism and enzymatic processes related to GAG synthesis .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Structure | Inhibits GAG synthesis |

| 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucose | - | Similar inhibitory effects on glucosamine incorporation |

| 1-Deoxy-N-acetylglucosamine | - | Reduces incorporation into GAGs without affecting protein synthesis |

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUFVXNIJMMKO-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444885 | |

| Record name | Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2771-48-4 | |

| Record name | Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.